Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]
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Overview
Description
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is a complex organic compound that belongs to the class of hexahydroquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] typically involves a multi-step process. One common method includes the reaction of isatoic anhydride with ammonium acetate and aromatic aldehydes under microwave irradiation. This reaction is efficiently promoted by catalysts such as 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide .
Industrial Production Methods
the use of microwave-assisted synthesis and efficient reusable ionic liquids as catalysts suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3′- (butane-1,4-diyl)bis (1,2-dimethyl-1H-imidazol-3-ium) dibromide
- 4,4′- (Butane-1,4-diyl)bis (4-methyl-1,2-dioxolane-3,5-dione)
- Oxirane, 2,2’- [1,4-butanediylbis (oxymethylene)]bis-
Uniqueness
Butane-1,4-diyl bis[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate] is unique due to its specific structure, which combines the hexahydroquinoline core with furan and butane-1,4-diyl linkages.
Properties
Molecular Formula |
C36H40N2O8 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
4-[2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]oxybutyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C36H40N2O8/c1-19-13-15-27(45-19)33-29(21(3)37-23-9-7-11-25(39)31(23)33)35(41)43-17-5-6-18-44-36(42)30-22(4)38-24-10-8-12-26(40)32(24)34(30)28-16-14-20(2)46-28/h13-16,33-34,37-38H,5-12,17-18H2,1-4H3 |
InChI Key |
XVRSLDQEWCQUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCCCOC(=O)C4=C(NC5=C(C4C6=CC=C(O6)C)C(=O)CCC5)C)C |
Origin of Product |
United States |
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